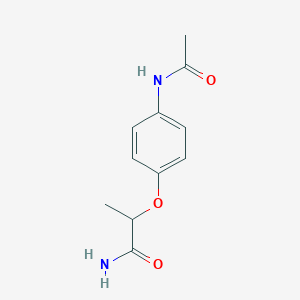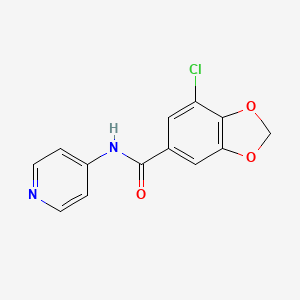
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of GSK-3 activity by this compound leads to the activation of downstream signaling pathways, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific signaling pathways that are affected by GSK-3 inhibition. Some of the effects that have been observed in various studies include:
- Increased insulin sensitivity and glucose uptake in skeletal muscle cells
- Reduced amyloid-beta production and tau phosphorylation in Alzheimer's disease models
- Inhibition of cancer cell proliferation and induction of apoptosis
- Promotion of neural stem cell proliferation and differentiation
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide in lab experiments is its potency and specificity for GSK-3 inhibition. This compound has been found to be more potent than other GSK-3 inhibitors such as lithium and has a higher selectivity for GSK-3 over other kinases. However, one of the limitations of using this compound is its solubility, which can be a challenge in some experimental settings.
Zukünftige Richtungen
There are numerous future directions for the study of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. Some of the potential areas of research include:
- Further investigation of the specific signaling pathways that are affected by GSK-3 inhibition and their downstream effects
- Development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound
- Exploration of the potential therapeutic applications of this compound in various diseases, including diabetes, Alzheimer's disease, and cancer
- Investigation of the potential side effects and toxicity of this compound in preclinical and clinical settings
In conclusion, this compound is a promising compound that has the potential to be used in various therapeutic applications. Its potency and specificity for GSK-3 inhibition make it an attractive target for further research, and its diverse biochemical and physiological effects make it a versatile tool for studying various signaling pathways. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide involves the reaction of 7-chloro-1,3-benzodioxole-5-carboxylic acid with pyridine-4-amine in the presence of a coupling agent. The reaction takes place under mild conditions in the presence of a base and produces the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various signaling pathways. GSK-3 is involved in the regulation of glucose metabolism, cell proliferation, and differentiation, and its dysregulation has been implicated in various diseases such as diabetes, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-5-8(6-11-12(10)19-7-18-11)13(17)16-9-1-3-15-4-2-9/h1-6H,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWUQPKSRFMYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(=O)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide](/img/structure/B7536810.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)
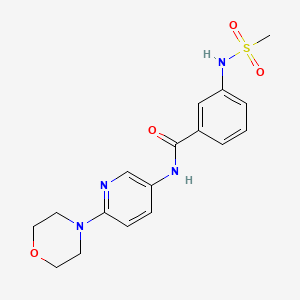
![N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
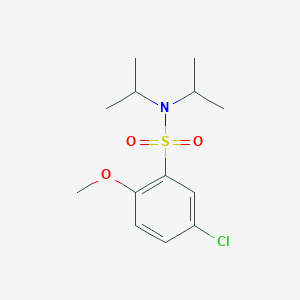
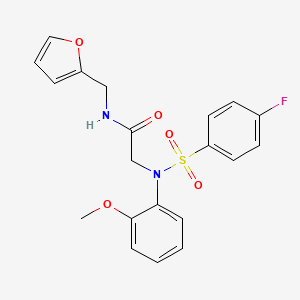
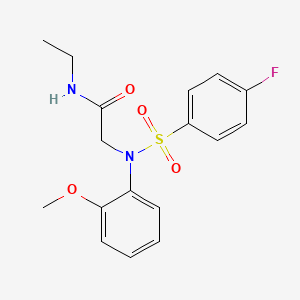
![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)
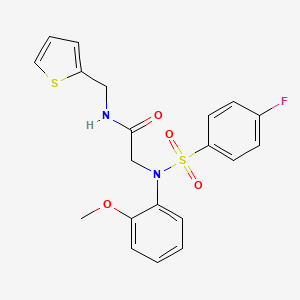
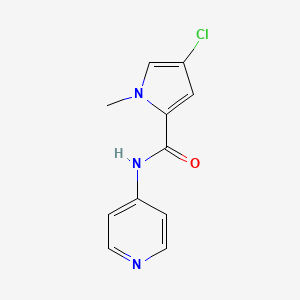
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
